Cbz-DL-Phenylalaninol is a derivative of phenylalanine, an essential amino acid. It features a benzyloxycarbonyl (Cbz) protecting group that enhances its utility in synthetic organic chemistry. The compound is classified as an amino alcohol and is used primarily in peptide synthesis due to its ability to protect the amino group while allowing for further functionalization of the molecule. Its CAS number is 58917-85-4 and it has a molecular formula of C17H19NO3 with a molecular weight of 285.34 g/mol .
The molecular structure of Cbz-DL-Phenylalaninol consists of a phenyl group attached to an amino alcohol, with a benzyloxycarbonyl group providing steric protection to the amino group. The structural formula can be represented as follows:
Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the compound's structure, revealing distinct peaks corresponding to protons in different environments .
Cbz-DL-Phenylalaninol participates in several chemical reactions, including:
These reactions are crucial for modifying the compound for various applications in organic synthesis.
The mechanism of action for Cbz-DL-Phenylalaninol is closely tied to its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine, derived from D-phenylalanine. The benzyloxycarbonyl group protects the amino functionality during chemical transformations, allowing selective reactions that lead to various derivatives essential for biological activity .
Cbz-DL-Phenylalaninol exhibits several notable physical and chemical properties:
Cbz-DL-Phenylalaninol finds extensive applications in several scientific fields:
Biomimetic synthesis strategies for Cbz-protected phenylalaninol derivatives draw inspiration from natural biosynthetic pathways, particularly those observed in marine-derived peptides. The synthesis of Cbz-(S)-dolaphenine exemplifies this approach, where cyclodehydration of cysteine-containing dipeptide precursors (e.g., 11) yields thiazoline intermediates (2), mirroring enzymatic transformations in bacteriocin biosynthesis. This process parallels the biogenetic pathway of dolastatin 10, where BarJ enzymes catalyze oxidative decarboxylation of thiazoline-4-carboxylic acid intermediates to form N-methyl-dolaphenine. The biomimetic cyclodehydration step enables efficient construction of the descarboxythiazole motif – a privileged structural element in bioactive peptidic natural products like virenamide B and bottromycin A₂. Critically, this approach leverages the inherent chirality of amino acid starting materials (e.g., Cbz-Phe-OSu (3) and H-Cys(Trt)-OH) to establish stereocenters adjacent to heterocyclic frameworks, setting the stage for downstream diversification [3].
Table 1: Biomimetic Approaches to Thiazole-Containing Intermediates
Precursor | Target Framework | Key Transformation | Yield | Stereochemical Outcome |
---|---|---|---|---|
Dipeptide 11 | Thiazoline 2 | Cyclodehydration | 76% | Retention with minor epimerization |
Thiazoline 2 | Dolaphenine | Ni(0)-promoted decarbonylation | 88% | Full retention of configuration |
Barbamide intermediate | N-Methyl-dolaphenine | Oxidative decarboxylation (BarJ-like) | N/A | Biosynthetic mimicry |
The transformation of thiazoline intermediates into aromatic thiazoles represents a pivotal step in synthesizing Cbz-dolaphenine derivatives. Ni(0)-catalyzed decarbonylative aromatization enables this conversion under mild conditions while preserving stereochemical integrity. Employing Ni(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC) at ambient temperature facilitates the decarbonylation of thiazoline 2 over 22 hours, yielding Z-(S)-dolaphenine in 88% yield with complete retention of configuration at the Cα position. The mechanism involves:
Table 2: Ni(0)-Catalyzed Decarbonylation Performance Metrics
Thiazoline Substrate | Catalyst System | Temperature | Time (h) | Product | Yield | ee/er |
---|---|---|---|---|---|---|
2 (major diastereomer) | Ni(PPh₃)₄/CuTC | 25°C | 22 | Z-(S)-Dolaphenine | 88% | >99% ee (retained) |
12 (minor diastereomer) | Ni(PPh₃)₄/CuTC | 25°C | 22 | Z-(R)-Dolaphenine | 85% | >99% ee |
Classical Hantzsch product | MnO₂ oxidation | RT | 12 | Racemic thiazole | 45% | 56% ee |
Reversed micellar systems offer a solution to challenges in synthesizing C-terminally modified peptides like those containing phenylalaninol. Traditional Fmoc-SPPS struggles with C-terminal functionalization due to piperidine sensitivity and epimerization risks during thioesterification. Reversed micelles encapsulate reactants within water-in-oil nano-droplets, creating confined environments that:
The choice between enzymatic and chemical strategies for Cbz group manipulation significantly impacts stereochemical outcomes in phenylalaninol syntheses:
Chemical Approach (Cbz-Cl/Hydrogenolysis):
Enzymatic Approach (BAL/LAAD/ARO10 Cascades):
For DL-phenylalaninol production, enzymatic cascades using engineered E. coli co-expressing L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and benzaldehyde lyase (RpBAL) achieve 72-80% conversion from L-phenylalanine with >99% ee, outperforming classical chemical routes in chiral fidelity [7].
Table 3: Protection-Deprotection Strategy Comparison
Parameter | Chemical Cbz Strategy | Enzymatic Strategy | Hybrid Approach |
---|---|---|---|
Stereoselectivity | Moderate (risk of epimerization) | High (>99% ee preserved) | Depends on enzymatic step |
Reaction Conditions | H₂/Pd-C at 60°C or strong acids | Aqueous buffer, 25-37°C | Variable |
Catalyst Recycling | Limited (Pd-C filtration) | Possible (immobilized enzymes) | Partial (chemical steps) |
Functional Group Tolerance | Broad | Moderate (substrate-specific) | Broad with selective steps |
Typical Scale | Multi-gram | Milligram to gram | Gram scale |
Key Limitation | Epimerization at Cα | Enzyme inhibition/byproduct effects | Orthogonality management |
Kelly's cyclodehydration (Ph₃PO/Tf₂O) initially employed for converting dipeptide 5 to thiazoline 6 faces challenges in phenylalaninol-derived systems:
Systematic optimization revealed:
These refinements enable access to enantiopure thiazoline intermediates essential for synthesizing stereodefined Cbz-dolaphenine – a key precursor to phenylalaninol-containing bioactive compounds [3].
Table 4: Cyclodehydration Condition Optimization
Conditions | Substrate | Product | Yield | dr | Key Improvement |
---|---|---|---|---|---|
Ph₃PO (1.2 eq)/Tf₂O (1.1 eq), -18°C | Dipeptide 5 | Thiazoline 6 | 67% | >20:1 | Original Kelly conditions |
Ph₃PO/Tf₂O, 0°C | Thioester 8 | Thiazoline 2 | <50% | 1.1:1 | Severe epimerization |
Ishihara catalyst (10 mol%), CH₂Cl₂ | Thiol 11 | Thiazoline 2 | 76% | >15:1 | Epimerization control |
Ishihara catalyst (5 mol%), CH₂Cl₂ | Thiol 11 | Thiazoline 2 | 86% | 1:1 | Reduced stereoselectivity at low loading |
Epimerization at Cα represents the foremost challenge in synthesizing chirally pure Cbz-DL-phenylalaninol derivatives, particularly during:
Thioesterification:
Peptide Condensation:
These findings underscore the delicate balance between activation and stereochemical preservation in phenylalaninol-containing peptide analogs. Optimal protocols employ low-temperature reactions, minimal basic conditions, and sterically tuned protecting groups (Tmob > Trt) [3] [9].
The choice of sulfur-protecting groups critically influences cyclodehydration efficiency and stereochemical outcomes:
Trityl (Trt) Group:
Trimethoxybenzyl (Tmob) Group:
This systematic comparison demonstrates that Tmob outperforms Trt for synthesizing stereodefined heterocyclic intermediates from Cbz-phenylalaninol precursors [3].
Table 5: Protecting Group Comparison in Cyclodehydration
Protecting Group | Deprotection Conditions | Cyclization Catalyst | Yield | dr | Epimerization Risk |
---|---|---|---|---|---|
Trityl (Trt) | TfOH (in situ from Ph₃PO/Tf₂O) | Kelly's conditions | ≤50% | 1.1:1 | High |
Tmob | 10% TFA/CH₂Cl₂ + Et₃SiH | Ishihara catalyst | 76% | >15:1 | Low |
Boc | TFA | Not applicable | N/A | N/A | Moderate |
Ac | Base hydrolysis | Not applicable | N/A | N/A | Low but poor stability |
Sustainable synthesis of Cbz-DL-phenylalaninol derivatives employs:
Biocatalytic Cascades:- One-pot enzymatic conversion of L-phenylalanine to enantiopure phenylalaninols via:1. LAAD: Deamination to phenylpyruvate2. ARO10: Decarboxylation to phenylacetaldehyde3. RpBAL: Hydroxymethylation to phenylserinol4. ATA: Transamination to (R)- or (S)-phenylalaninol- Efficiency: 72-80% conversion, >99% ee, 150 mg scale- Solvents: Aqueous buffers (PBS, pH 7.4)- Waste reduction: Eliminates heavy metals and organic solvents [7]
Solvent Selection and Recycling:
Waste-Minimized Protection:
These innovations exemplify how green chemistry principles enhance the sustainability of synthesizing pharmaceutically relevant amino alcohol derivatives while maintaining high stereochemical fidelity [7] [9].
Table 6: Green Chemistry Parameters in Cbz-Phenylalaninol Synthesis
Parameter | Conventional Approach | Green Approach | Improvement |
---|---|---|---|
Solvent System | DMF, DCM, THF | 2-MeTHF/H₂O biphasic | Renewable, lower toxicity |
Catalyst Loading | 5-10 mol% Pd/C | 1 mol% Pd-black (recycled) | 80% reduction in Pd use |
Reaction Mass Efficiency | 30-40% | 65-70% | Reduced waste generation |
Energy Input | 60-80°C heating | Ambient temperature biocatalysis | Energy savings >50% |
Carbon Footprint | High (fossil-based solvents) | Low (aqueous systems, bio-solvents) | ~40% reduction by LCA metrics |
Comprehensive Compound Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7